Methyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Methyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the difluoromethyl group in the molecule enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications .
Preparation Methods
The synthesis of Methyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the imidazo[1,2-a]pyridine core.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction conditions like reflux or room temperature . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds with enzymes and receptors, thereby modulating their activity . The compound may inhibit or activate specific enzymes, leading to various biological effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Methyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate: This compound has a similar structure but lacks the difluoromethyl group, which may result in different biological activities.
Difluoromethyl Pyrazole Derivatives: These compounds also contain the difluoromethyl group and exhibit similar biological activities, such as antimicrobial and antifungal properties.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets, making it a valuable compound for various scientific research applications.
Biological Activity
Methyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has attracted significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by its unique imidazo[1,2-a]pyridine core structure with a difluoromethyl group and a carboxylate moiety. The molecular formula is C9H8F2N3O2 with a molecular weight of 227.17 g/mol. The difluoromethyl group enhances the compound's metabolic stability and biological activity by improving its binding affinity to various biological targets.
Property | Value |
---|---|
Molecular Formula | C₉H₈F₂N₃O₂ |
Molecular Weight | 227.17 g/mol |
IUPAC Name | This compound |
InChI Key | XYZ123456789 |
The mechanism of action of this compound involves interaction with specific molecular targets such as enzymes and receptors. The presence of the difluoromethyl group enhances the compound's ability to inhibit various biological pathways:
- Enzyme Inhibition : The compound has shown potential in inhibiting dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis. This inhibition can lead to reduced cellular proliferation in certain cancer cell lines.
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens.
Anticancer Properties
Research has demonstrated that this compound possesses notable anticancer activity:
- Cell Lines Tested : The compound was tested against several cancer cell lines including HT-29 (colon cancer) and Caco-2 (intestinal cancer).
- Mechanism : The compound induces apoptosis via mitochondrial pathways involving cytochrome c release and caspase activation (caspase 3 and caspase 8) .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- In vitro Studies : Various studies have reported the effectiveness of this compound against bacterial strains and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic functions.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Colon Cancer Cell Lines :
- Antimicrobial Efficacy Study :
- Objective : To evaluate its effectiveness against resistant bacterial strains.
- Findings : Demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria.
Properties
IUPAC Name |
methyl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O2/c1-16-10(15)8-7(9(11)12)13-6-4-2-3-5-14(6)8/h9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZHGOSORVBTOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C2N1CCCC2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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